molecular formula C15H10BrNO3S2 B2829258 methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 477534-72-8

methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2829258
CAS No.: 477534-72-8
M. Wt: 396.27
InChI Key: YPSNJYBYPGRRJN-UHFFFAOYSA-N
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Description

methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate involves several steps. One common method includes the condensation reaction of 5-bromothiophene-2-carboxylic acid with methyl 3-aminobenzo[b]thiophene-2-carboxylate under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

methyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNJYBYPGRRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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